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Compound of Interest

Compound Name: 2,4-Dinitroiodobenzene

Cat. No.: B1211448 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2,4-
Dinitroiodobenzene, a key aromatic compound with applications in chemical synthesis and

potentially in drug development. This document outlines the characteristic spectral data

obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-

Vis) spectroscopy, as well as Mass Spectrometry (MS). Detailed experimental protocols are

provided to facilitate the replication and verification of these findings.

Introduction
2,4-Dinitroiodobenzene (C₆H₃IN₂O₄) is a substituted aromatic compound featuring two nitro

groups and an iodine atom attached to a benzene ring.[1] Its chemical structure significantly

influences its spectroscopic properties, providing a unique fingerprint for identification and

characterization. Understanding these properties is crucial for quality control, reaction

monitoring, and exploring its potential interactions in biological systems. This guide

summarizes the key spectroscopic data and provides standardized methodologies for their

acquisition.

Spectroscopic Data
The following sections present the quantitative spectroscopic data for 2,4-Dinitroiodobenzene
in a structured format for clarity and comparative analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data for 2,4-Dinitroiodobenzene

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.90 d 2.5 H-3

8.50 dd 8.8, 2.5 H-5

8.15 d 8.8 H-6

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data for 2,4-Dinitroiodobenzene

Chemical Shift (δ) ppm Assignment

150.1 C-2

147.9 C-4

141.2 C-6

127.8 C-5

121.3 C-3

91.8 C-1

Solvent: Chloroform-d (CDCl₃)

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of 2,4-Dinitroiodobenzene is characterized by the strong absorptions of the nitro

groups.
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Table 3: Key IR Absorption Bands for 2,4-Dinitroiodobenzene

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

1530-1550 Strong Asymmetric NO₂ stretch

1340-1360 Strong Symmetric NO₂ stretch

~840 Strong C-N stretch

~740 Strong C-I stretch

1600, 1475 Medium-Weak
Aromatic C=C skeletal

vibrations

Sample Preparation: KBr Pellet

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The

nitroaromatic system of 2,4-Dinitroiodobenzene gives rise to characteristic absorption bands

in the UV region.

Table 4: UV-Vis Absorption Data for 2,4-Dinitroiodobenzene

λmax (nm) Molar Absorptivity (ε) Solvent

~260 Not specified Ethanol

~290 Not specified Ethanol

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition.

Table 5: Mass Spectrometry Data for 2,4-Dinitroiodobenzene
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m/z Relative Intensity Assignment

294 High [M]⁺ (Molecular Ion)

248 Medium [M - NO₂]⁺

202 Medium [M - 2NO₂]⁺

167 Low [C₆H₃I]⁺

75 High [C₆H₃]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2,4-Dinitroiodobenzene.

Methodology:

Sample Preparation: Dissolve 10-20 mg of 2,4-Dinitroiodobenzene in approximately 0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at a probe temperature of 298 K.

Use a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of

2 seconds.

Apply a 90° pulse angle.
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Average 16 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Use a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of

5 seconds.

Apply a 30° pulse angle.

Average 1024 scans.

Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential

window function and perform a Fourier transform. Phase and baseline correct the resulting

spectra. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Objective: To obtain the IR absorption spectrum of solid 2,4-Dinitroiodobenzene.

Methodology:

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 2,4-Dinitroiodobenzene with approximately 200 mg of dry, spectroscopic

grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Transfer the powder to a pellet press and apply a pressure of 8-10 tons for 2-3 minutes to

form a transparent or translucent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.
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Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Co-add 32 scans to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as

a function of wavenumber.

UV-Vis Spectroscopy
Objective: To determine the UV-Vis absorption maxima of 2,4-Dinitroiodobenzene.

Methodology:

Sample Preparation:

Prepare a stock solution of 2,4-Dinitroiodobenzene in spectroscopic grade ethanol of a

known concentration (e.g., 1 mg/mL).

Perform serial dilutions to obtain a final concentration that gives an absorbance reading

between 0.2 and 1.0 at the λmax.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Acquisition:

Use a matched pair of quartz cuvettes with a 1 cm path length.

Fill the reference cuvette with the solvent (ethanol).

Fill the sample cuvette with the prepared solution.

Scan the sample from 200 to 400 nm.

Data Processing: The resulting spectrum will show absorbance as a function of wavelength.

Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1211448?utm_src=pdf-body
https://www.benchchem.com/product/b1211448?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To determine the molecular weight and fragmentation pattern of 2,4-
Dinitroiodobenzene.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or by gas chromatography if coupled.

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

Ionization:

Use a standard electron energy of 70 eV.

Maintain the ion source temperature at approximately 200°C.

Mass Analysis: Scan a mass range from m/z 40 to 400.

Data Processing: The output will be a mass spectrum showing the relative abundance of

ions at different m/z values. Identify the molecular ion peak and the major fragment ions.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of

2,4-Dinitroiodobenzene.
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Caption: Overall workflow for the spectroscopic characterization of 2,4-Dinitroiodobenzene.
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Caption: Proposed primary fragmentation pathway for 2,4-Dinitroiodobenzene in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Dinitroiodobenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1211448#spectroscopic-properties-of-2-4-
dinitroiodobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dinitroiodobenzene
https://www.benchchem.com/product/b1211448#spectroscopic-properties-of-2-4-dinitroiodobenzene
https://www.benchchem.com/product/b1211448#spectroscopic-properties-of-2-4-dinitroiodobenzene
https://www.benchchem.com/product/b1211448#spectroscopic-properties-of-2-4-dinitroiodobenzene
https://www.benchchem.com/product/b1211448#spectroscopic-properties-of-2-4-dinitroiodobenzene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1211448?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

